molecular formula C16H18N4O3S2 B2407440 3-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034436-21-8

3-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2407440
CAS No.: 2034436-21-8
M. Wt: 378.47
InChI Key: CODNWXGSTSGQCV-UHFFFAOYSA-N
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Description

3-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound featuring a pyrazine ring substituted with a carbonitrile group and a piperidine ring linked via an ether bond to a sulfonylated ethylthiophene moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:

    Formation of the piperidine intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate starting materials such as 1,5-diaminopentane.

    Sulfonylation: The piperidine intermediate is then sulfonylated using 5-ethylthiophene-2-sulfonyl chloride under basic conditions.

    Etherification: The sulfonylated piperidine is reacted with 2-hydroxy-3-pyrazinecarbonitrile to form the final compound via an ether bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The pyrazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitrile group to an amine.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure could be explored for use in organic electronics or as a building block for advanced materials.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its potential bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-((1-((5-Methylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
  • 3-((1-((5-Propylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Uniqueness

3-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to the specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. The presence of the ethyl group may enhance its lipophilicity compared to similar compounds with different alkyl substitutions.

Properties

IUPAC Name

3-[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-3-yl]oxypyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S2/c1-2-13-5-6-15(24-13)25(21,22)20-9-3-4-12(11-20)23-16-14(10-17)18-7-8-19-16/h5-8,12H,2-4,9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CODNWXGSTSGQCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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